Gamma-Glutamyl-valyl-glycine is a tripeptide composed of three amino acids: gamma-glutamic acid, valine, and glycine. It belongs to the class of gamma-glutamyl peptides, which have gained attention due to their physiological roles and potential applications in food science and medicine. These peptides are known for their involvement in various biological processes, including antioxidant activity and modulation of taste.
Gamma-Glutamyl-valyl-glycine can be derived from natural sources such as yeast, where it is produced as a byproduct of metabolic pathways involving amino acids. Research indicates that yeast cells can synthesize this tripeptide through multiple biosynthetic pathways, particularly when cultivated under specific conditions .
This compound is classified as a peptide, specifically a gamma-glutamyl peptide. It is part of a broader category of bioactive peptides that exhibit various health benefits and functional properties in food systems.
Gamma-Glutamyl-valyl-glycine can be synthesized using both chemical and enzymatic methods.
The enzymatic synthesis can be optimized by adjusting parameters such as pH, temperature, and substrate concentration to enhance yield and purity. The use of crude enzyme extracts from yeast or other sources has been demonstrated to be effective in producing gamma-glutamyl-valyl-glycine .
Gamma-Glutamyl-valyl-glycine consists of three amino acids linked by peptide bonds. The structure can be represented as follows:
The molecular formula for gamma-glutamyl-valyl-glycine is , with a molecular weight of approximately 274.3 g/mol. The specific stereochemistry at each amino acid's chiral centers influences its biological activity.
Gamma-Glutamyl-valyl-glycine participates in several chemical reactions, primarily involving hydrolysis and transpeptidation:
The kinetics of these reactions depend on factors such as temperature, pH, and the presence of catalysts or inhibitors that can affect enzyme activity.
The mechanism by which gamma-glutamyl-valyl-glycine exerts its effects involves interaction with specific receptors or enzymes within biological systems:
Relevant analyses indicate that the stability and reactivity are influenced by environmental factors such as temperature and ionic strength.
Gamma-Glutamyl-valyl-glycine has various applications in scientific research and industry:
Research continues to explore new applications for gamma-glutamyl-valyl-glycine, particularly in enhancing food quality and developing functional foods with health-promoting properties .
The biosynthesis of γ-glutamyl-valyl-glycine (γ-EVG) in Saccharomyces cerevisiae primarily leverages glutathione (GSH) metabolic pathways. Two distinct glutathione-dependent routes have been characterized: de novo synthesis via γ-glutamylcysteine ligase (GCL) and glutathione synthetase (GS), and a transpeptidation pathway mediated by the (Dug2p-Dug3p)₂ complex.
The enzyme glutamate-cysteine ligase (Gsh1p in yeast) initiates γ-EVG synthesis by catalyzing the ATP-dependent condensation of glutamate and valine, forming the dipeptide intermediate γ-glutamyl-valine (γ-EV). This reaction typically uses cysteine as the primary substrate for glutathione biosynthesis but exhibits substrate promiscuity, accepting valine at ~35% efficiency compared to cysteine [1] [4]. The γ-EV intermediate accumulates intracellularly at concentrations up to 0.8 mM under valine-rich conditions, confirming Gsh1p’s role in alternative γ-glutamyl peptide synthesis [4].
Table 1: Enzymatic Efficiency of Gsh1p in γ-EV Formation
Substrate | Catalytic Efficiency (kcat/Km, M−1s−1) | Relative Activity (%) |
---|---|---|
Cysteine | 2.5 × 104 | 100% |
Valine | 8.8 × 103 | 35% |
Glutathione synthetase (Gsh2p) extends γ-EV to γ-EVG by conjugating glycine via an ATP-dependent reaction. Gsh2p exhibits strict specificity for glycine but accepts γ-EV at ~40% efficiency relative to its native substrate γ-glutamylcysteine (γ-EC) [1] [4]. Kinetic studies reveal a Km of 0.45 mM for γ-EV, compared to 0.12 mM for γ-EC, explaining the lower flux through this pathway under physiological conditions [4]. This pathway contributes 15–30% of total γ-EVG in wild-type yeast strains [4].
A glutathione-independent route involves the (Dug2p-Dug3p)₂ complex, which transfers the γ-glutamyl moiety directly from GSH to Val-Gly (VG), forming γ-EVG in a single step [1] [4] [6]. This ATP-independent reaction dominates γ-EVG synthesis (contributing 70–85% of total cellular γ-EVG) when VG dipeptides are abundant [4]. Genetic disruption of DUG2 or DUG3 reduces γ-EVG yields by >80%, confirming this complex’s physiological significance [6]. The reaction mechanism involves:
While yeast γ-glutamyltransferase (Ecm38p) participates minimally in γ-EVG synthesis (<5% contribution), bacterial GGTs exhibit robust activity toward Val-Gly dipeptides [2] [7] [8]. Escherichia coli GGT achieves conversion rates of 85–92% for γ-glutamyl donor transfer to VG, compared to <10% for yeast Ecm38p [2]. This disparity stems from structural differences in the substrate-binding pocket:
Table 2: Kinetic Parameters of GGTs in γ-EVG Synthesis
Enzyme Source | Km (Val-Gly, mM) | kcat (s−1) | Specific Activity (U/mg) |
---|---|---|---|
S. cerevisiae Ecm38p | 8.2 ± 0.9 | 0.12 ± 0.02 | 0.8 ± 0.1 |
E. coli GGT | 1.5 ± 0.3 | 4.7 ± 0.5 | 32.5 ± 3.2 |
D. hansenii GGT | 2.1 ± 0.4 | 3.2 ± 0.4 | 24.1 ± 2.8 |
Debaryomyces hansenii GGT outperforms S. cerevisiae in γ-glutamyl dipeptide synthesis (2.4 μM total γ-glutamyl peptides vs. 0.9 μM in S. cerevisiae), though both are surpassed by bacterial enzymes [7].
Two distinct energy mechanisms govern γ-EVG synthesis:
The ATP-dependent route dominates under de novo synthesis conditions (e.g., minimal media with valine/glycine), while transpeptidation prevails when GSH and VG are abundant [4] [9]. Industrial production favors bacterial GGT due to higher catalytic efficiency and elimination of ATP costs [2].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5